2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride
Description
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride (CAS: 1397190-28-1) is a hydrochloride salt derivative of a phenolic amine compound. Structurally, it features a 4-aminophenol backbone substituted with an ethylamino-methyl group at the 2-position, with two hydrochloric acid molecules forming the salt. The compound is synthesized for industrial and pharmaceutical applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its molecular formula is inferred as C₉H₁₆Cl₂N₂O, with a molar mass of 238.06 g/mol (calculated from constituent atomic weights). Industrial-grade batches are reported to achieve 99% purity, packaged in 25 kg cardboard drums .
Properties
IUPAC Name |
4-amino-2-(ethylaminomethyl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGDVTGCCQHEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride typically involves the reaction of 4-aminophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Routes
- Starting Materials : 4-nitrophenol, ethylamine
- Key Reagents : Sodium borohydride (for reduction), potassium permanganate (for oxidation)
Chemistry
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride serves as a precursor in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds with desirable properties.
Biology
In biological research, this compound is employed as a tracer in metabolic studies and biochemical assays. Its ability to interact with specific enzymes makes it valuable for investigating metabolic pathways.
Medicine
Research into the therapeutic properties of this compound has revealed potential applications in treating diseases such as malaria and cancer. Its mechanism of action involves enzyme inhibition, which can disrupt disease processes.
Industry
The compound is also used in the development of high-performance materials, including polyamides and poly(amide-imide)s. Its stability and reactivity make it suitable for producing materials with enhanced mechanical properties.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Complex organic molecules |
| Biology | Tracer in metabolic studies | Biochemical assays |
| Medicine | Potential therapeutic agent | Antimalarial, anticancer |
| Industry | Development of high-performance materials | Polyamides, poly(amide-imide)s |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Metabolic Tracing : In metabolic studies using animal models, this compound was utilized to trace metabolic pathways involving amino acids. The results indicated its effectiveness in understanding metabolic fluxes in vivo.
- Material Science Innovations : Research into polymer composites incorporating this compound showed enhanced thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride:
Functional and Pharmacological Comparisons
- Elacestrant Dihydrochloride: A pharmaceutical-grade estrogen receptor antagonist with a complex polycyclic structure. The ethylaminoethylbenzyl group enhances receptor binding affinity, unlike the simpler aminophenol scaffold of the target compound .
- 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride: Functions as a dopamine analog due to its catechol moiety. The dihydroxyphenyl group increases polarity and solubility compared to the monohydroxy target compound .
Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs (e.g., 2-Amino-5-Methylphenol Hydrochloride) .
- Thermal Stability: 2-Amino-4'-chloroacetophenone Hydrochloride exhibits a high melting point (262°C), suggesting greater thermal resilience than the target compound, though direct data for the latter is lacking .
Biological Activity
Introduction
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride, also known as a derivative of 4-aminophenol, has garnered attention for its potential biological activities. This compound is structurally characterized by an ethylamino group attached to the aminophenol core, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and potential anticancer effects based on recent research findings.
| Property | Value |
|---|---|
| CAS Number | 86177-06-2 |
| Molecular Formula | C9H12Cl2N2O |
| Molecular Weight | 239.11 g/mol |
| Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-aminophenol exhibit significant antimicrobial properties. For instance, research conducted on various 4-aminophenol derivatives indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae . The compound showed notable inhibition against:
- Staphylococcus aureus
- Micrococcus luteus
- Bacillus subtilis
The synthesized compounds demonstrated a concentration-dependent inhibition profile, with some derivatives achieving over 90% inhibition against specific bacterial strains .
Antidiabetic Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antidiabetic effects. Studies have shown that it can inhibit key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The inhibition rates observed were significant, with up to 93.2% inhibition of α-amylase and 73.7% for α-glucosidase in certain tests . This suggests a potential role for the compound in managing postprandial blood glucose levels.
Anticancer Potential
The interaction of this compound with DNA has also been investigated, revealing promising anticancer properties. Interaction studies indicated that the compound could induce hyperchromism and hypochromism in DNA spectral bands, suggesting binding affinity that may disrupt DNA function . The implications of such interactions are significant for developing new anticancer agents.
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the efficacy of various aminophenol derivatives against common pathogens. The results indicated that this compound displayed superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
- Antidiabetic Research : In a controlled study assessing the inhibitory effects on carbohydrate-hydrolyzing enzymes, this compound was shown to significantly lower glucose absorption rates in vitro. The findings support further exploration into its use as an adjunct therapy for diabetes management .
- DNA Interaction Analysis : A detailed spectroscopic analysis revealed distinct changes in DNA absorbance spectra upon treatment with the compound, indicating potential mechanisms through which it may exert anticancer effects. This study lays the groundwork for future investigations into its therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer :
-
Synthesis : The compound can be synthesized via reductive amination of 4-aminophenol with ethylamine derivatives, followed by hydrochloride salt formation. Optimize reaction conditions (e.g., pH, temperature, solvent polarity) to enhance yield. For example, use sodium cyanoborohydride in methanol/water (pH 5-6) for reductive amination, as demonstrated in similar hydrochlorides .
-
Purification : Employ recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the dihydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
- Data Table :
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Solvent | Methanol/Water (4:1) | |
| Reducing Agent | Sodium Cyanoborohydride | |
| Purification | Ethanol recrystallization |
Q. How can the structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of ethylamino (-CH₂NHCH₂CH₃) and aromatic protons (δ 6.5–7.5 ppm for aminophenol). Compare with computed spectra (e.g., PubChem data for analogous hydrochlorides) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z ≈ 199.1 (free base) and [M+2HCl-H]⁻ at m/z ≈ 271.0 .
- Elemental Analysis : Verify %C, %H, %N, and %Cl (theoretical values: C 45.3%, H 6.6%, N 13.2%, Cl 26.9%) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
-
Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding) across a broad concentration range (0.01–100 µM) to identify non-linear effects. For example, observed serotonin receptor modulation at ≥0.05 mM, suggesting dose-dependent activity .
-
Assay Reprodubility : Validate findings using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding). Control for salt form stability (e.g., pH-dependent degradation) .
- Data Table : Contradictory Findings and Resolutions
| Study | Reported Effect | Resolution Strategy |
|---|---|---|
| Study A | EC₅₀ = 10 µM (Dopamine D2) | Repeat with fresh stock solutions to rule out hydrolysis |
| Study B | No activity (Serotonin 5-HT1A) | Test in buffer with physiological chloride levels |
Q. How does the compound’s stability vary under physiological conditions, and what analytical methods detect degradation products?
- Methodological Answer :
-
Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA over 20 min).
-
Degradation Pathways : Hydrolysis of the ethylamino group or oxidation of the aminophenol moiety may occur. Use LC-MS to identify byproducts (e.g., m/z 153 for de-ethylated species) .
- Data Table : Stability Profile
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| PBS, pH 7.4 | 48 | 4-Aminophenol |
| SGF, pH 1.2 | 12 | Ethylamine hydrochloride |
Q. What computational approaches predict the compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer :
- In Silico Modeling :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~1.2), blood-brain barrier permeability (low), and CYP450 inhibition.
- Toxicity : Apply ProTox-II to identify potential nephrotoxicity (aligns with ’s findings for structurally related hydrochlorides) .
- Molecular Dynamics : Simulate binding to serum albumin (PDB ID 1AO6) to assess plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
